2-[4-(difluoromethoxy)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(difluoromethoxy)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Preparation Methods
The synthesis of 2-[4-(difluoromethoxy)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. One common method includes the reaction of 4-(difluoromethoxy)aniline with a suitable pyrazole derivative under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents like acetic anhydride and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[4-(difluoromethoxy)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-(difluoromethoxy)phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of diagnostic or theranostic systems, as well as drug delivery systems
Properties
Molecular Formula |
C13H8F2N6O |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H8F2N6O/c14-13(15)22-8-3-1-7(2-4-8)10-18-12-9-5-17-19-11(9)16-6-21(12)20-10/h1-6,13H,(H,17,19) |
InChI Key |
JHNNIQLDIPDRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=NN4)OC(F)F |
Origin of Product |
United States |
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